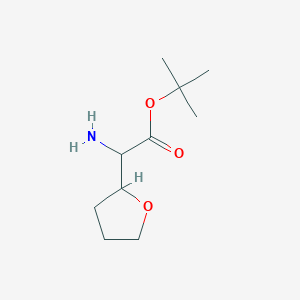

tert-Butyl 2-amino-2-(oxolan-2-yl)acetate

Description

tert-Butyl 2-amino-2-(oxolan-2-yl)acetate is a chiral amino acid ester featuring a tert-butyl ester group and a tetrahydrofuran (oxolan-2-yl) substituent at the alpha position. This compound is structurally significant in organic synthesis and medicinal chemistry, where the tert-butyl group serves as a steric protecting moiety, enhancing stability against hydrolysis compared to smaller alkyl esters (e.g., ethyl or methyl) . The oxolane (tetrahydrofuran) ring introduces conformational rigidity and influences stereoelectronic properties, which can modulate interactions with biological targets or catalytic systems.

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl 2-amino-2-(oxolan-2-yl)acetate |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8(11)7-5-4-6-13-7/h7-8H,4-6,11H2,1-3H3 |

InChI Key |

AHZLPPCHKHBWSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CCCO1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 2-amino-2-(oxolan-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with oxolane-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Chemical Reactions Analysis

tert-Butyl 2-amino-2-(oxolan-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Scientific Research Applications

tert-Butyl 2-amino-2-(oxolan-2-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.

Medicine: It serves as a precursor for the development of potential therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-2-(oxolan-2-yl)acetate involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can participate in various biochemical reactions, modulating the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 2-amino-2-(oxetan-3-yl)acetate (CAS 2171461-35-9)

- Structural Differences : The oxetane (4-membered ring) replaces the oxolane (5-membered ring), introducing higher ring strain. This strain increases reactivity but may compromise metabolic stability compared to the more relaxed oxolane system .

- Molecular Weight: 187.24 g/mol (C₉H₁₇NO₃), slightly higher than ethyl analogs due to the tert-butyl group.

Ethyl 2-amino-2-(oxolan-3-yl)acetate (CAS 87439-10-9)

- Ester Group : The ethyl ester lacks the steric bulk of tert-butyl, making it more prone to hydrolysis under physiological or acidic conditions .

- Substituent Position: The oxolan-3-yl group (vs.

- Molecular Weight: 173.21 g/mol (C₈H₁₅NO₃), reflecting the smaller ethyl group.

tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate

- The acetylamino group enhances hydrogen-bonding capacity, influencing solubility and target affinity .

- Applications : Such derivatives are explored for bioactive molecule synthesis, leveraging the pyridyl moiety’s electronic effects.

General Comparison of Protecting Groups

- tert-Butyl Esters vs. Silyl Ethers : Unlike tert-butyldimethylsilyl-protected compounds (e.g., in ), tert-butyl esters are cleaved under acidic rather than fluoride-mediated conditions, offering orthogonal deprotection strategies in multi-step syntheses .

Data Table: Key Properties of Compared Compounds

| Compound Name | Ester Group | Heterocycle (Position) | Molecular Weight (g/mol) | Stability Profile |

|---|---|---|---|---|

| tert-Butyl 2-amino-2-(oxolan-2-yl)acetate | tert-butyl | Oxolane (2-yl) | Not reported | High (steric protection) |

| tert-Butyl 2-amino-2-(oxetan-3-yl)acetate | tert-butyl | Oxetane (3-yl) | 187.24 | Moderate (high ring strain) |

| Ethyl 2-amino-2-(oxolan-3-yl)acetate | Ethyl | Oxolane (3-yl) | 173.21 | Low (prone to hydrolysis) |

| tert-Butyl 2-(3-acetylamino...)acetate | tert-butyl | Pyridyl (1-yl) | Not reported | Moderate (aromatic stabilization) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.